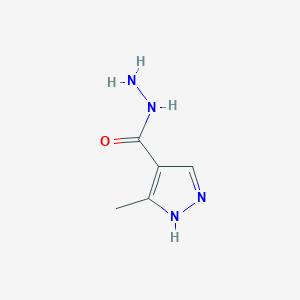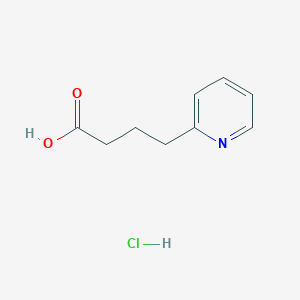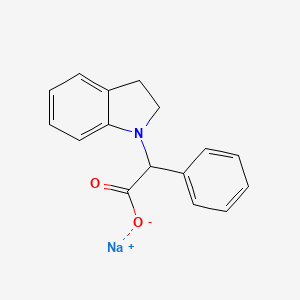![molecular formula C13H8F3NO2 B1392954 Acide 2-[4-(trifluorométhyl)phényl]pyridine-4-carboxylique CAS No. 1225900-99-1](/img/structure/B1392954.png)
Acide 2-[4-(trifluorométhyl)phényl]pyridine-4-carboxylique
Vue d'ensemble
Description
2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H8F3NO2 and its molecular weight is 267.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications agrochimiques
La trifluorométhylpyridine (TFMP) et ses intermédiaires, y compris « l’acide 2-[4-(trifluorométhyl)phényl]pyridine-4-carboxylique », sont des ingrédients importants pour le développement de composés agrochimiques . Avec l’expansion rapide de la population mondiale, la demande en agrochimiques est en constante augmentation pour maintenir la production agricole .
Applications pharmaceutiques
La TFMP et ses intermédiaires ont joué un rôle fondamental en tant qu’ingrédients structuraux clés pour le développement de nombreux composés pharmaceutiques . La présence d’un atome de fluor et d’une pyridine dans leur structure est censée conférer de nombreuses propriétés physico-chimiques distinctives observées dans cette classe de composés .
Développement de pesticides
La communauté de recherche agricole est confrontée au défi de produire des pesticides qui non seulement empêchent les pertes de récoltes causées par les parasites, mais protègent également les populations humaines contre la propagation de maladies telles que le paludisme, la dengue ou le virus Zika, qui sont toutes transmises par les moustiques . La TFMP et ses intermédiaires jouent un rôle crucial dans ce domaine .
Synthèse de réseaux métallo-organiques (MOF)
“L’this compound” peut être utilisé dans la synthèse de réseaux métallo-organiques (MOF) . Les MOF sont une classe de composés constitués d’ions métalliques ou d’agrégats coordonnés à des ligands organiques pour former des structures unidimensionnelles, bidimensionnelles ou tridimensionnelles.
Médicaments approuvés par la FDA
Des médicaments contenant un groupe trifluorométhyle (TFM, -CF3) ont été approuvés par la FDA au cours des 20 dernières années . Le groupe trifluorométhyle est l’un des pharmacophores dans ces médicaments .
Synthèse de sels de méthiodide
“L’this compound” peut être utilisé dans la synthèse de sels de méthiodide . Ces sels sont souvent utilisés en chimie médicinale pour leurs diverses activités biologiques.
Réactions de couplage de Suzuki
L’acide 2-(trifluorométhyl)phénylboronique peut être utilisé dans les réactions de couplage de Suzuki pour préparer des dérivés 2-trifluorométhyl aryl ou hétéroaryl . Il s’agit d’un type de réaction de couplage croisé catalysée au palladium, largement utilisée en synthèse organique.
Synthèse d’antagonistes potentiels de l’hormone de libération de la corticotropine
L’acide 2-(trifluorométhyl)phénylboronique peut être utilisé pour synthétiser la 4-(2-trifluorométhyl)phénylpyrrolo[2,3-d]pyrimidine, un antagoniste potentiel de l’hormone de libération de la corticotropine . Cette hormone joue un rôle crucial dans la réponse de l’organisme au stress.
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes .
Mode of Action
It’s known that molecules with a trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with a trifluoromethyl group have been known to interact with various biochemical pathways, influencing the activity of certain enzymes .
Pharmacokinetics
It’s known that the trifluoromethyl group can influence the pharmacokinetic properties of drugs .
Result of Action
The presence of a trifluoromethyl group can enhance the potency of drugs, potentially leading to more effective therapeutic outcomes .
Action Environment
It’s known that the trifluoromethyl group can enhance the stability of drugs .
Analyse Biochimique
Biochemical Properties
2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which facilitate the binding of the compound to the active sites of enzymes . Additionally, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid has been shown to modulate the activity of certain proteins, thereby influencing cellular processes.
Cellular Effects
The effects of 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in inflammatory responses and oxidative stress . Furthermore, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can modulate cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes . Additionally, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can inhibit or activate specific enzymes, leading to alterations in cellular processes and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid change over time. This compound exhibits stability under recommended storage conditions but can degrade over extended periods . Long-term studies have shown that 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been observed to modulate metabolic pathways and gene expression without causing significant adverse effects . At higher doses, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can exhibit toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses and energy metabolism . Additionally, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can affect the levels of certain metabolites, thereby altering the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is slightly soluble in water and can be transported across cell membranes through facilitated diffusion . Once inside the cells, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid has been observed to localize in the mitochondria, where it influences energy metabolism and oxidative stress responses .
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-8(2-4-10)11-7-9(12(18)19)5-6-17-11/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTCTIDBPTWQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679521 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225900-99-1 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1392871.png)

![7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392875.png)
![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride](/img/structure/B1392876.png)



![1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392882.png)
![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1392883.png)

![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate](/img/structure/B1392887.png)


![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1392893.png)
